Cephalochromin

antibacterial FabI inhibitor natural product

Secure research-grade Cephalochromin (CAS 25908-26-3) for definitive target validation. Its potent, quantifiable FabI inhibition (IC50 1.8–1.9 µM) is uniquely characterized and entirely lost in methyl ether derivatives, a critical SAR distinction from under-characterized analogs like chaetochromin. Ideal as a benchmark for anti-phytopathogenic screening (Xanthomonas campestris IC50 0.9-1.7 µg/mL) and overcoming venetoclax resistance in AML models. Ensure experimental reproducibility with this rigorously defined chemical probe.

Molecular Formula C28H22O10
Molecular Weight 518.5 g/mol
CAS No. 25908-26-3
Cat. No. B1194677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalochromin
CAS25908-26-3
Synonymscephalochromin
SCH 45752
SCH-45752
Molecular FormulaC28H22O10
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O
InChIInChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3
InChIKeyJGQBYBXYRUCBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephalochromin (CAS 25908-26-3): Sourcing Guide for a Bis-Naphtho-γ-Pyrone Natural Product with Differentiated Bioactivity


Cephalochromin (CAS 25908-26-3) is a homodimeric bis-naphtho-γ-pyrone mycotoxin and fungal secondary metabolite belonging to the polyketide class [1]. It is isolated from various fungal species including Cosmospora vilior, Pseudoanguillospora sp., and Plenodomus influorescens, and is commercially available as an orange amorphous powder with >98% purity by HPLC [1]. Structurally related to other bis-naphtho-γ-pyrones such as chaetochromin and ustilaginoidin, cephalochromin exhibits a distinct bioactive profile characterized by inhibition of bacterial enoyl-ACP reductase (FabI), calmodulin-sensitive phosphodiesterase (PDE), and induction of cell cycle arrest and apoptosis in cancer cells [1].

Cephalochromin (CAS 25908-26-3): Why Generic Substitution with Other Bis-Naphtho-γ-Pyrones or Natural Product Libraries Is Not Advisable


Bis-naphtho-γ-pyrone natural products exhibit substantial structure-activity variation; cephalochromin, for example, demonstrates a specific and quantifiable FabI inhibitory activity (IC50 1.8–1.9 µM) that is entirely abolished in its methyl ether derivatives, illustrating that minor structural modifications can eliminate target engagement [1]. Moreover, while close structural analogs such as chaetochromin and ustilaginoidin share the bis-naphtho-γ-pyrone core, no publicly available quantitative data exist to demonstrate that they possess the same potency or target selectivity profile as cephalochromin, making direct substitution a high-risk proposition for research requiring validated FabI inhibition or anti-phytopathogenic activity [1].

Cephalochromin (CAS 25908-26-3): Quantitative Differentiation Evidence Guide for Scientific Selection and Procurement


Cephalochromin as the First Microbial-Origin FabI Inhibitor: Potency Against S. aureus and E. coli FabI

Cephalochromin is the first reported FabI-directed antibacterial of microbial origin [1]. It inhibits FabI from Staphylococcus aureus and Escherichia coli with IC50 values of 1.9 µM and 1.8 µM, respectively [1]. In contrast, the methyl ether derivatives of cephalochromin showed no FabI inhibition, demonstrating a strict structural requirement for activity [1]. Furthermore, FabI-overexpressing S. aureus exhibited reduced susceptibility to cephalochromin compared to wild-type, confirming FabI as the primary antibacterial target [1].

antibacterial FabI inhibitor natural product

Cephalochromin Anti-Phytopathogenic Potency in Co-Culture Systems: Superior Activity Against Xanthomonas campestris and Phytophthora infestans

In a co-cultivation study of marine sediment-derived fungi, cephalochromin (compound 5) demonstrated the strongest anti-phytopathogenic activity among isolated compounds [1]. It inhibited Xanthomonas campestris with an IC50 of 0.9 µg/mL and Phytophthora infestans with an IC50 of 1.7 µg/mL [1]. This activity was specifically enhanced in the co-culture of Plenodomus influorescens and Pyrenochaeta nobilis, distinguishing it from other polyketides isolated from the same co-culture, including dendrodolide E, dendrodolide N, spiciferinone, and 8a-hydroxy-spiciferinone [1].

antifungal phytopathogen agrochemical

Cephalochromin Antiproliferative Activity in Lung Cancer Cells: Quantitative Comparison with VenetoClax-Resistant AML Models

Cephalochromin exhibits potent growth-inhibitory activity against human non-small-cell lung cancer A549 cells with an IC50 of 2.8 µM at 48 hours [1]. More importantly, in venetoclax-resistant acute myeloid leukemia (AML) models, cephalochromin showed a favorable differential effect: IC50 values against 12 AML cell lines ranged from 0.45 to >20 µM, while IC50 values in healthy peripheral blood mononuclear cells (PBMCs) ranged from 3.7 to 8.8 µM, suggesting a potential therapeutic window [2]. In the venetoclax-resistant OCI-AML3 cell line, the combination of venetoclax (5 µM) and cephalochromin (2.5 µM) induced apoptosis in over 95% of cells, demonstrating synergistic activity in a resistant context [2].

anticancer apoptosis cell cycle arrest

Cephalochromin PDE Inhibition: Potency and Isoform Selectivity Profile

Cephalochromin acts as a potent calmodulin-sensitive phosphodiesterase (PDE) inhibitor with an IC50 of 40-47 nM . While this activity is shared by some other natural products, cephalochromin's combination of potent PDE inhibition with the distinct FabI-targeting antibacterial activity and anticancer effects creates a multi-modal profile that is not replicated by other known bis-naphtho-γ-pyrones .

phosphodiesterase inhibitor calmodulin signal transduction

Cephalochromin (CAS 25908-26-3): Research and Industrial Application Scenarios Based on Quantifiable Differentiation


Antibacterial Target Validation and Resistance Mechanism Studies (FabI)

Use cephalochromin as a positive control and chemical probe to validate FabI as a target in novel bacterial strains or to investigate FabI-mediated resistance mechanisms. The quantitative IC50 data against S. aureus and E. coli FabI, along with the availability of inactive methyl ether derivatives, enable robust structure-activity relationship (SAR) studies [1].

Agricultural Biocontrol Agent Discovery and Optimization

Employ cephalochromin as a benchmark compound in screening campaigns for novel anti-phytopathogenic agents against Xanthomonas campestris and Phytophthora infestans. Its potent activity (IC50 0.9-1.7 µg/mL) and demonstrated enhancement in co-culture systems make it a valuable reference standard for natural product-based agrochemical discovery [1].

Cancer Cell Biology: Investigating Apoptosis and Venetoclax Resistance in AML

Leverage cephalochromin's demonstrated activity against venetoclax-resistant AML cell lines (OCI-AML3, Kasumi-1, U-937) to study mechanisms of BCL-2 inhibitor resistance and to screen for synergistic drug combinations. The quantitative IC50 data across 12 AML cell lines provide a robust framework for comparative oncology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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